molecular formula C7H6ClN3 B11915938 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11915938
M. Wt: 167.59 g/mol
InChI Key: LAFWAQZDPZKEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another approach includes the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methyl groups enhances its reactivity and potential for diverse applications.

Biological Activity

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H6ClN3
  • Molecular Weight : 167.6 g/mol
  • CAS Number : 2155875-62-8

The compound features a triazole ring fused with a pyridine moiety, contributing to its biological activity. The chlorine and methyl substituents are critical for its pharmacological effects.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) through mechanisms involving the modulation of apoptotic markers like PARP and Bcl-2 levels. Notably, the compound increased cleaved PARP and caspase-3 levels while decreasing Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Potential

Recent studies have explored the antiviral activity of this compound against various viruses. In particular, it has been tested against influenza A virus with positive results in inhibiting viral replication in vitro . This suggests that the compound may serve as a lead structure for developing antiviral agents.

Case Studies and Research Findings

StudyFindings
In vitro cytotoxicity assays Demonstrated significant apoptosis induction in MDA-MB-231 cells with IC50 values lower than standard chemotherapeutics .
Antimicrobial tests Showed effectiveness against multiple pathogenic bacteria; specific MIC values were determined for various strains .
Antiviral assays Inhibited influenza A virus replication in MDCK cells; further exploration needed for clinical relevance .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

LAFWAQZDPZKEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.